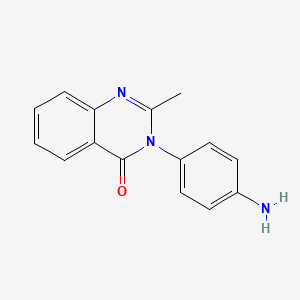

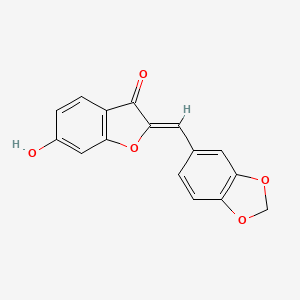

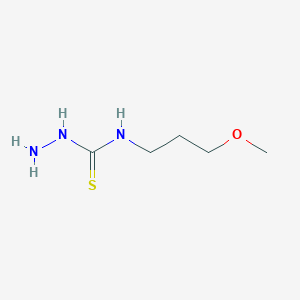

![molecular formula C6H3F3N4O B1301213 5-(三氟甲基)[1,2,4]三唑并[1,5-a]嘧啶-7-醇 CAS No. 40775-91-5](/img/structure/B1301213.png)

5-(三氟甲基)[1,2,4]三唑并[1,5-a]嘧啶-7-醇

描述

The compound 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its biological significance. This particular class of compounds has been the subject of various synthetic strategies due to their potential pharmacological activities.

Synthesis Analysis

Several methods have been developed for the synthesis of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin derivatives. A one-pot three-component synthesis approach has been employed using aryl aldehyde, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoro-3-oxobutanoate or 4,4,4-trifluoro-1-phenylbutane-1,3-dione in ionic liquid, which offers advantages such as high yields and eco-friendliness . Another method involves a regio- and stereoselective three-component synthesis under solvent-free conditions, which is efficient and avoids the use of catalysts . Additionally, Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines has been used to prepare [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, supported by theoretical studies and NMR characterization .

Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin derivatives has been elucidated using various spectroscopic techniques. For instance, organotin(IV) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidine have been characterized by X-ray diffraction, FT-IR, (119)Sn Mössbauer spectroscopy, and NMR, revealing hexacoordinated tin atoms and providing insights into the coordination chemistry of these compounds .

Chemical Reactions Analysis

The reactivity of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin derivatives has been explored in various chemical transformations. For example, reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole have led to the synthesis of poly-substituted triazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of this scaffold in generating fluorinated compounds . Additionally, the synthesis of 5-alkyl(phenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-oles and their subsequent chemical transformations have been investigated, highlighting the diverse electronic nature of the reagents involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin derivatives are closely related to their molecular structure. The presence of the trifluoromethyl group is known to influence the electronic properties and stability of these compounds. The organotin(IV) complexes mentioned earlier exhibit in vitro antistaphylococcal activity, suggesting potential applications in the development of antibacterial agents . Furthermore, the synthesis of (5S,7R)-5-aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols and their antimicrobial and antifungal activities have been studied, indicating the biological relevance of these compounds .

科学研究应用

抗疟疾药

该化合物已被用于设计和合成新型抗疟疾药物 . [1,2,4]三唑并[1,5-a]嘧啶环2位上的三氟甲基的存在导致药物活性增加 . 在抗HRP2和次黄嘌呤检测中,发现13种化合物具有活性,IC50值范围为0.023至20 µM .

抗寄生虫药

三唑并嘧啶与Pt和Ru的配合物对寄生虫具有高度活性 . 这使得该化合物成为开发新型抗寄生虫药物的潜在候选药物 .

抗癌药

该化合物已被报道为一种抗肿瘤剂 . 它也可以与Pt和Ru配合使用,用于治疗癌症 .

促肾上腺皮质激素释放因子1受体拮抗剂

该化合物已被报道为一种促肾上腺皮质激素释放因子1受体拮抗剂 . 这表明它在治疗与促肾上腺皮质激素释放因子相关的疾病方面具有潜在的应用价值。

钙通道调节剂

该化合物已被报道为一种钙通道调节剂 . 这表明它在治疗与钙通道相关的疾病方面具有潜在的应用价值。

阿尔茨海默病的治疗

该化合物可用于治疗阿尔茨海默病 . 这表明它在开发治疗神经退行性疾病的新药方面具有潜在的应用价值。

失眠的治疗

该化合物可用于治疗失眠 . 这表明它在开发治疗睡眠障碍的新药方面具有潜在的应用价值。

血脂异常、冠心病和糖尿病的治疗靶点

在脂肪酸结合蛋白(FABPs)的亚型中,FABP4和FABP5已被认为是某些疾病的潜在治疗靶点,例如血脂异常、冠心病和糖尿病 . 该化合物可能被用于开发针对这些疾病的药物。

安全和危害

未来方向

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The future directions of this compound could involve further exploration of its biological properties and potential applications in various fields.

作用机制

Target of Action

The primary target of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is the pyrimidine biosynthetic enzyme Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . This enzyme plays a crucial role in the biosynthesis of pyrimidines, which are essential components of nucleic acids .

Mode of Action

5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts with its target, PfDHODH, by binding to it. The binding occurs in overlapping but distinct sites on both Plasmodium and mammalian DHODHs . The compound’s fluorination increases its binding to mammalian DHODHs, leading to a loss of species selectivity .

Biochemical Pathways

The compound affects the pyrimidine biosynthesis pathway by inhibiting the PfDHODH enzyme . This inhibition disrupts the production of pyrimidines, thereby affecting the synthesis of nucleic acids and hindering the growth and multiplication of the Plasmodium parasite .

Pharmacokinetics

The compound’s storage temperature is between 2-8°c, suggesting that it may require specific storage conditions to maintain its stability .

Result of Action

The inhibition of PfDHODH by 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol leads to a disruption in the pyrimidine biosynthesis pathway. This disruption hinders the growth and multiplication of the Plasmodium parasite, potentially leading to its eradication .

Action Environment

The action of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be influenced by environmental factors such as temperature, as the compound requires specific storage conditions to maintain its stability

属性

IUPAC Name |

5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTMBKSOMNTQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N=CNN2C1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361390 | |

| Record name | ST50180788 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40775-91-5, 299918-83-5 | |

| Record name | ST50180788 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

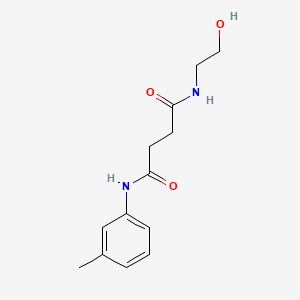

![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)

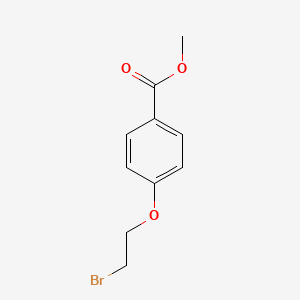

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)

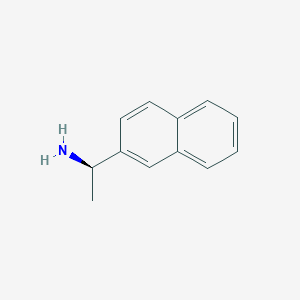

![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)